molecular formula C13H13NO5 B121663 Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate CAS No. 71869-80-2

Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate

Cat. No.: B121663
CAS No.: 71869-80-2
M. Wt: 263.25 g/mol
InChI Key: YIXAMRRMFCPXNC-SNVBAGLBSA-N
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Description

Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate is a chemical compound with the molecular formula C13H13NO5. It is primarily used in scientific research and has a unique structure that offers diverse applications, ranging from drug synthesis to catalysis.

Synthetic Routes and Reaction Conditions:

    Amination (Carboxylation) or Rearrangement: One common method involves a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI.

    Copper-Catalyzed Cross-Coupling: Another method involves the copper-catalyzed cross-coupling of amines with alkoxycarbonyl radicals generated from carbazates.

    Hofmann Rearrangement: An efficient one-pot procedure for the Hofmann rearrangement of aromatic and aliphatic amides provides methyl and benzyl carbamates in high yields.

Industrial Production Methods:

  • Industrial production methods often involve large-scale synthesis using similar routes but optimized for higher yields and cost-effectiveness. The use of nonmetallic regenerable reagents and CO2 capture agents like DBU enables the direct conversion of low-concentration CO2 into carbamates .

Types of Reactions:

    Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

    Substitution: It can also participate in substitution reactions, particularly involving the benzyl group.

Common Reagents and Conditions:

    Catalytic Hydrogenation: The carboxybenzyl (CBz) group can be removed using catalytic hydrogenation (Pd-C, H2).

    Acidic and Basic Conditions: The t-butyloxycarbonyl (Boc) group can be removed with strong acid (trifluoroacetic acid) or heat.

Major Products Formed:

  • The major products formed from these reactions depend on the specific conditions and reagents used. For example, catalytic hydrogenation of the CBz group results in the removal of the benzyl group .

Mechanism of Action

Scientific Research Applications

Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate holds immense potential in various scientific research fields:

    Chemistry: It is used as a protecting group for amines in peptide synthesis.

    Biology: Its unique structure allows for diverse applications in biological research, including enzyme inhibition studies.

    Medicine: It is utilized in drug synthesis, particularly in the development of new pharmaceuticals.

    Industry: The compound is used in catalysis and other industrial processes.

Comparison with Similar Compounds

    t-Butyloxycarbonyl (Boc) Carbamate: Removed with strong acid (trifluoroacetic acid) or heat.

    Fluorenylmethoxy (FMoc) Carbamate: Removed with an amine base (e.g., R2NH).

    Carboxybenzyl (CBz) Carbamate: Removed using catalytic hydrogenation (Pd-C, H2).

Uniqueness:

  • Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate is unique due to its specific structure, which offers distinct advantages in terms of stability and reactivity. Its ability to be removed under relatively mild conditions makes it a valuable tool in synthetic chemistry .

Properties

IUPAC Name

benzyl N-[(3R)-2,6-dioxooxan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c15-11-7-6-10(12(16)19-11)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXAMRRMFCPXNC-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC(=O)C1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)OC(=O)[C@@H]1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30510061
Record name Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71869-80-2
Record name Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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